molecular formula C16H24Cl2N2O2 B4682060 1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride

1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride

Cat. No. B4682060
M. Wt: 347.3 g/mol
InChI Key: SJTRGKQFXJVIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 is structurally similar to sphingosine, a natural lipid found in the body, and acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.

Mechanism of Action

1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride acts as a functional antagonist of S1P receptors, which are widely expressed in various tissues and play important roles in cell migration, survival, and proliferation. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate (FTY-P), which binds to and activates S1P receptors. However, FTY-P induces receptor internalization and degradation, leading to the functional antagonism of S1P receptors. This results in the sequestration of lymphocytes in lymph nodes, preventing their migration to peripheral tissues and reducing inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of lymphocyte trafficking, the inhibition of cytokine production, and the induction of apoptosis. This compound reduces the number of circulating lymphocytes by inducing their sequestration in lymph nodes, leading to the reduction of inflammation. This compound also inhibits the production of pro-inflammatory cytokines, such as TNF-α, IFN-γ, and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. This compound induces apoptosis in cancer cells by activating caspase-dependent and -independent pathways.

Advantages and Limitations for Lab Experiments

1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is highly selective for S1P receptors and has a long half-life, allowing for sustained receptor activation. This compound is also stable in various experimental conditions, such as in vitro assays and animal models. However, this compound has several limitations, including its potential toxicity and off-target effects. This compound has been shown to cause bradycardia, macular edema, and infections in some patients, and its off-target effects may affect the interpretation of experimental results.

Future Directions

1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride has several potential future directions for research, including the development of new derivatives and analogs with improved pharmacological properties, the investigation of its mechanisms of action in different diseases, and the exploration of its combination with other therapeutic agents. This compound derivatives and analogs may have increased potency, selectivity, and safety, and may be more effective in treating specific diseases. The mechanisms of action of this compound in different diseases may provide insights into the pathogenesis and treatment of these diseases. The combination of this compound with other therapeutic agents may have synergistic effects and may improve the efficacy and safety of treatment.

Scientific Research Applications

1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, cancer, and inflammatory disorders. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In organ transplantation, this compound has been shown to prevent rejection and improve graft survival. In cancer, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammatory disorders, this compound has been shown to reduce inflammation and tissue damage.

properties

IUPAC Name

1-[2-[(5-phenylfuran-2-yl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.2ClH/c1-13(19)11-17-9-10-18-12-15-7-8-16(20-15)14-5-3-2-4-6-14;;/h2-8,13,17-19H,9-12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTRGKQFXJVIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride
Reactant of Route 3
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.